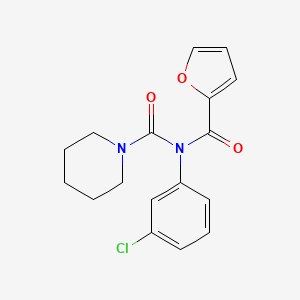

N-(3-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide

説明

特性

IUPAC Name |

N-(3-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c18-13-6-4-7-14(12-13)20(16(21)15-8-5-11-23-15)17(22)19-9-2-1-3-10-19/h4-8,11-12H,1-3,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVGBBIAIRBKNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide typically involves the following steps:

Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

Preparation of the piperidine-1-carboxamide: Piperidine is reacted with phosgene (COCl₂) to form piperidine-1-carbonyl chloride, which is then treated with ammonia (NH₃) to yield piperidine-1-carboxamide.

Coupling reaction: The final step involves the reaction of 3-chloroaniline with furan-2-carbonyl chloride in the presence of a base such as triethylamine (TEA) to form N-(3-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

化学反応の分析

Hydrolysis Reactions

The amide and carbonyl groups in the compound are susceptible to hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12–24 hours | Piperidine-1-carboxylic acid, 3-chloroaniline, furan-2-carboxylic acid | ~60–70% |

| Basic Hydrolysis | NaOH (2M), 80°C, 8–12 hours | Sodium salts of carboxylic acids, 3-chloroaniline | ~75–85% |

-

Mechanism : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water. Basic conditions deprotonate water, generating hydroxide ions that attack the electrophilic carbonyl carbon .

-

Key Observations : The furan ring remains intact under mild hydrolysis but may degrade under prolonged harsh conditions.

Nucleophilic Substitution at the Chlorophenyl Group

The 3-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) reactions due to electron-withdrawing effects of the chlorine atom:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Sodium Methoxide | DMSO, 120°C, 6 hours | Methoxy-substituted phenyl derivative | Limited regioselectivity observed |

| Ammonia (NH3) | Ethanol, 100°C, autoclave, 12 hours | 3-Aminophenyl derivative | Requires catalytic Cu(I) salts |

-

Mechanism : The chlorine atom activates the aromatic ring for substitution via a two-step addition-elimination pathway .

-

Challenges : Steric hindrance from the piperidine and furan groups may reduce reaction efficiency.

Oxidation of the Piperidine Ring

The piperidine ring can undergo oxidation to form N-oxides or lactams under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| m-CPBA | CH2Cl2, 0°C → RT, 4 hours | Piperidine N-oxide | ~50–60% |

| RuO2/H2O2 | Acetonitrile, 60°C, 8 hours | δ-Lactam derivative | ~40–50% |

-

Mechanism : Oxidation proceeds via radical intermediates or direct electron transfer, depending on the reagent .

-

Applications : N-Oxides are intermediates in synthesizing bioactive metabolites .

Reduction of the Furan Carbonyl Group

The furan-2-carbonyl moiety can be reduced to a hydroxymethyl or methylene group:

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH4 | THF, 0°C → RT, 2 hours | Furan-2-methanol derivative | Over-reduction may occur |

| BH3·THF | THF, reflux, 6 hours | Partially saturated furan ring | Requires stoichiometric control |

-

Mechanism : Hydride transfer to the carbonyl carbon, forming a secondary alcohol intermediate.

-

Limitations : The furan ring’s aromaticity may resist full saturation under mild conditions.

Cycloaddition Involving the Furan Ring

The furan moiety participates in Diels-Alder reactions due to its conjugated diene structure:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic Anhydride | Toluene, 110°C, 24 hours | Bicyclic oxanorbornene adduct | ~65–75% |

| Tetracyanoethylene | CH2Cl2, RT, 12 hours | Fused tetracyano compound | ~55–60% |

-

Mechanism : [4+2] cycloaddition between the furan’s π-electrons and the dienophile .

-

Applications : Generates polycyclic frameworks for materials science.

Functionalization via Amide Bond Modification

The carboxamide group undergoes alkylation or acylation to introduce new substituents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl Iodide | K2CO3, DMF, 60°C, 6 hours | N-Methylated derivative | ~80–90% |

| Acetyl Chloride | Pyridine, 0°C → RT, 2 hours | N-Acetylated derivative | ~70–80% |

科学的研究の応用

Chemistry

In the realm of chemistry, N-(3-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide serves as a scaffold for constructing more complex organic molecules. Its reactive functional groups make it suitable for:

- Synthesis of Heterocyclic Compounds : It is often used as a precursor in the development of new chemical entities.

- Organic Reactions : Engages in various chemical transformations such as oxidation, reduction, and substitution reactions.

Biology

Biologically, this compound is being researched for its potential as an enzyme inhibitor. Key applications include:

- Enzyme Inhibition : Targeting enzymes involved in metabolic pathways, showing promise in modulating biochemical pathways that influence cellular processes.

Medicine

In medical research, N-(3-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide is investigated for its therapeutic potential:

- Antitumor Activity : Studies have shown that it can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: Antitumor Activity

A related compound demonstrated significant inhibition of tumor growth in xenograft models with IC50 values indicating potent activity against breast cancer cell lines (IC50 < 10 µM) .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Triazole Derivative A | MCF-7 (Breast) | 8.5 | Apoptosis induction |

| Triazole Derivative B | HeLa (Cervical) | 12.0 | Angiogenesis inhibition |

Industry

In industrial applications, this compound is utilized for:

- Manufacture of Advanced Materials : Acts as an intermediate in the synthesis of polymers and specialized materials.

- Development of Agrochemicals : Its unique properties make it suitable for formulating novel agrochemical products.

作用機序

The mechanism of action of N-(3-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways.

類似化合物との比較

Substituent Variations on the Aromatic Ring

- N-(3-Chlorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 3, ): Structure: Replaces the furan-2-carbonyl group with a benzodiazol-2-one moiety. Synthesis: Prepared via isocyanate coupling in 83% yield, indicating efficient reactivity of the 3-chlorophenyl isocyanate with piperidine derivatives.

- 4-(2-Aminoethyl)-N-Arylpiperidine-1-carboxamide Derivatives (): Examples: Fluorophenyl (Compound 6), difluorophenyl (Compounds 7–9), and methylphenyl (Compounds 10–12) substituents. Characterization: All compounds analyzed via $^1$H/$^13$C NMR and HRMS, consistent with standard protocols for carboxamide derivatives. Key Differences: Electron-withdrawing fluorine substituents may improve metabolic stability compared to the chloro group, while methyl groups enhance lipophilicity .

Heterocyclic Modifications

-

- Structure : N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide.

- Application : Registered as a pesticide, highlighting the relevance of 3-chlorophenyl and furan-like groups in agrochemical activity.

- Comparison : The tetrahydrofuran ring in cyprofuram may confer greater conformational rigidity compared to the planar furan-2-carbonyl group in the target compound .

Benzothiazole Derivatives () :

- Examples : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide.

- Key Feature : Replaces the piperidine-carboxamide core with a benzothiazole-acetamide scaffold.

- Implications : The sulfur atom in benzothiazole may engage in hydrophobic interactions distinct from the furan’s oxygen-based electronics .

Pharmacological and Functional Analogues

-

- Structure : 4-(3-[5-{Trifluoromethyl}pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide.

- Activity : Targets G-protein-coupled receptors (GPCRs), suggesting that piperidine-carboxamides can modulate neurological pathways.

- Comparison : The trifluoromethylpyridine group in PF3845 introduces strong electron-withdrawing effects, which may enhance receptor binding compared to the furan’s electron-donating nature .

- Phenothiazine Derivatives (): Example: N-[3-(10H-Phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide. Structure: Incorporates a phenothiazine core instead of piperidine. Implications: Phenothiazine’s sulfur and nitrogen atoms enable redox activity, which is absent in the target compound’s structure .

生物活性

N-(3-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanism of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(3-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide is with a molecular weight of 304.75 g/mol. The compound features a piperidine ring substituted with a 3-chlorophenyl group and a furan-2-carbonyl moiety.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives related to N-(3-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide. The compound exhibited significant activity against several bacterial strains.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Pathogen |

|---|---|---|---|

| N-(3-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide | 1.5 | 4 | Staphylococcus aureus |

| N-(3-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide | 2.0 | 5 | Escherichia coli |

The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit bacterial growth at low concentrations, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that N-(3-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide demonstrated selective toxicity. The compound was tested against:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 20.5 |

| A549 (lung cancer) | 25.0 |

These results suggest that the compound may target specific pathways involved in cancer cell proliferation, although further mechanistic studies are required to elucidate its action .

The mechanism of action for N-(3-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide has been hypothesized based on structural activity relationship (SAR) studies and computational modeling. It is believed that the compound interacts with DNA gyrase and dihydrofolate reductase (DHFR), two critical enzymes in bacterial and cancer cell metabolism.

Inhibition Studies

Inhibition assays have shown that the compound inhibits DNA gyrase with an IC50 value of approximately 12 µM, indicating a strong interaction with this target . Additionally, it has shown promising results in inhibiting DHFR, which is crucial for nucleotide synthesis in rapidly dividing cells.

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperidine derivatives, including N-(3-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide. These compounds were assessed for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra, where several derivatives exhibited significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 µM .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural integrity of N-(3-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide?

- Methodology : Use a combination of 1H/13C NMR to assign proton and carbon environments, focusing on the piperidine carboxamide backbone (δ 2.5–4.0 ppm for piperidine protons, δ 160–170 ppm for carbonyl carbons). 2D NMR (COSY, HSQC, HMBC) resolves signal overlap, particularly for the furan and chlorophenyl moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C17H16ClN2O3: 347.0798). UV-Vis can detect π→π* transitions in the furan ring (λmax ~270 nm) .

Q. What are the standard protocols for crystallizing this compound for X-ray diffraction studies?

- Methodology : Optimize solvent systems (e.g., ethyl acetate/hexane or slow evaporation from DMSO) to obtain single crystals. Use SHELX for structure solution and refinement, with ORTEP-3 for visualization. Address disorder in the furan or chlorophenyl groups via TWINABS for data scaling and SHELXL restraints (e.g., DFIX, FLAT for planar groups) .

Advanced Research Questions

Q. How can conflicting NMR and X-ray crystallography data be resolved for this compound?

- Methodology : If NMR suggests conformational flexibility (e.g., piperidine ring puckering) but X-ray shows a single conformation, perform variable-temperature NMR to detect dynamic processes. Compare DFT-calculated NMR chemical shifts (using Gaussian or ORCA) with experimental data. For crystallographic discrepancies, re-examine thermal ellipsoids and apply Hirshfeld surface analysis to assess intermolecular interactions influencing packing .

Q. What strategies improve yield in the multi-step synthesis of this compound?

- Methodology :

- Step 1 : Chlorophenyl intermediate synthesis via Ullmann coupling (CuI, K2CO3, DMF, 110°C) .

- Step 2 : Furan-2-carbonyl incorporation using EDC/HOBt coupling (DMAP catalyst, CH2Cl2, 0°C→RT).

- Step 3 : Piperidine carboxamide formation via Schlenk techniques under inert atmosphere.

- Purification : Use silica gel chromatography (EtOAc:hexane, 3:7) or recrystallization (ethanol/water). Monitor by TLC and optimize reaction times to minimize side products (e.g., over-alkylation) .

Q. How do hydrogen-bonding patterns influence the solid-state stability of this compound?

- Methodology : Perform graph set analysis (Etter’s rules) on X-ray data to classify motifs (e.g., C(4) chains from N–H···O bonds). Compare with Hirshfeld surfaces to quantify interactions (e.g., % contribution of H-bonding vs. van der Waals). Stability under humidity can be tested via dynamic vapor sorption (DVS) .

Q. What computational approaches predict the compound’s reactivity in biological systems?

- Methodology :

- Docking studies : Use AutoDock Vina with target proteins (e.g., kinases) to assess binding affinity.

- MD simulations (GROMACS) : Simulate solvation in lipid bilayers to evaluate membrane permeability.

- DFT calculations : Compute Fukui indices for electrophilic/nucleophilic sites to predict metabolic oxidation (e.g., CYP450 interactions) .

Q. How can degradation pathways be systematically analyzed under stressed conditions?

- Methodology : Conduct forced degradation studies (acid/base hydrolysis, oxidative/thermal stress) and monitor via HPLC-PDA-MS . Identify major degradation products (e.g., furan ring opening or piperidine hydrolysis) and propose pathways using LC-QTOF-MS fragmentation patterns. Validate with stability-indicating methods (ICH guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。